2,4-Difluorobenzoyl isothiocyanate
Description
Significance within Fluorinated Organic Chemistry and Acyl Isothiocyanate Systems
The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of 2,4-Difluorobenzoyl isothiocyanate, the two fluorine atoms exert strong electron-withdrawing effects, which can significantly modulate the reactivity of both the benzoyl and isothiocyanate functionalities. This enhanced electrophilicity at the carbonyl carbon and the isothiocyanate carbon makes the molecule more susceptible to nucleophilic attack. arkat-usa.orgresearchgate.net
The study of fluorinated organic compounds is a rapidly growing field, driven by their applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine can enhance metabolic stability, improve bioavailability, and alter the binding affinity of molecules to biological targets. While specific research on the direct applications of this compound is not extensively detailed in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, fluorinated benzoylthiourea (B1224501) derivatives have been investigated for their antimicrobial properties. nih.gov
Acyl isothiocyanates, in general, are recognized as highly versatile building blocks in organic synthesis. The electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate moiety compared to simple alkyl or aryl isothiocyanates. arkat-usa.org This heightened reactivity allows for a wide range of chemical transformations, leading to the synthesis of diverse heterocyclic systems.
Overview of Benzoyl Isothiocyanate Chemistry and its Versatile Transformations
Benzoyl isothiocyanate, the parent compound of the fluorinated derivative, is a cornerstone reagent in heterocyclic synthesis. Its chemistry is characterized by the presence of two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This dual reactivity allows for a rich variety of transformations, primarily through reactions with nucleophiles.
Nucleophilic Addition Reactions: Benzoyl isothiocyanate readily reacts with a wide array of nucleophiles, such as amines, hydrazines, and alcohols. These reactions typically proceed via nucleophilic addition to the electrophilic carbon of the isothiocyanate group to form substituted thiourea (B124793) derivatives. arkat-usa.orgrsc.org For example, the reaction with hydrazine (B178648) derivatives has been shown to be a useful method for the synthesis of 1,2,4-triazoline-5-thiones. nih.gov
A general synthesis for benzoyl isothiocyanate involves the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone. chemeo.com
Cycloaddition Reactions: The isothiocyanate functionality of benzoyl isothiocyanate can also participate in cycloaddition reactions. These reactions are powerful tools for the construction of five- and six-membered heterocyclic rings. For instance, [2+3] cycloaddition reactions with azomethine ylides, generated from the thermal cleavage of aroylaziridines, can lead to the formation of substituted 4-thiazolines. cdnsciencepub.comresearchgate.net These reactions provide a direct route to complex heterocyclic scaffolds from relatively simple starting materials.
The reactivity of benzoyl isothiocyanates can be summarized in the following table:
| Reaction Type | Reactant | Product Type |
| Nucleophilic Addition | Amines, Hydrazines | Substituted Thioureas, Triazolinethiones |
| [2+3] Cycloaddition | Azomethine Ylides | Thiazolines |
The diverse reactivity of the benzoyl isothiocyanate system, coupled with the modulating effects of fluorine substitution, positions this compound as a compound with considerable potential for the synthesis of novel and functionalized organic molecules. Further research into the specific reactions and applications of this fluorinated derivative is warranted to fully unlock its synthetic utility.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluorobenzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NOS/c9-5-1-2-6(7(10)3-5)8(12)11-4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFDJASHPGESKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547444 | |
| Record name | 2,4-Difluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105534-76-7 | |
| Record name | 2,4-Difluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4 Difluorobenzoyl Isothiocyanate
Conventional Synthetic Pathways
Traditional methods for synthesizing 2,4-Difluorobenzoyl isothiocyanate are well-established, primarily relying on the use of acyl chloride precursors. These pathways are valued for their reliability and relatively straightforward execution.
Synthesis from 2,4-Difluorobenzoyl Chloride Precursors
The most common conventional route to this compound starts with 2,4-Difluorobenzoyl chloride. This method involves a nucleophilic substitution reaction where the chloride is displaced by a thiocyanate (B1210189) group.
The reaction of 2,4-Difluorobenzoyl chloride with an inorganic thiocyanate salt, such as Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN), is a direct and widely used method. chemicalbook.com In this process, the acyl chloride is typically dissolved in an inert organic solvent, such as a mixture of dichloromethane (B109758) and acetone, and then treated with the thiocyanate salt. chemicalbook.com The thiocyanate anion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion to form the desired this compound and a metal chloride salt (e.g., KCl or NaCl) as a byproduct. The reaction is generally stirred at room temperature for a period of a few hours to ensure completion. chemicalbook.com
A general representation of this reaction is as follows: 2,4-Difluorobenzoyl chloride + MSCN → this compound + MCl (where M = K⁺ or Na⁺)
The resulting product is typically isolated by filtering off the insoluble inorganic salt byproduct and evaporating the solvent under reduced pressure. chemicalbook.com
To enhance the rate and efficiency of the reaction between the organic-soluble 2,4-Difluorobenzoyl chloride and the often poorly soluble inorganic thiocyanate salt, phase-transfer catalysts (PTCs) are frequently employed. dntb.gov.uaprinceton.edu These catalysts facilitate the transfer of the thiocyanate anion from the solid or aqueous phase into the organic phase where the reaction occurs. princeton.edumdpi.com
Polyethylene Glycols (PEGs): PEGs, such as PEG-400, have proven to be effective catalysts for this transformation. chemicalbook.com By adding a few drops of PEG-400 to the reaction mixture, the solubility of the thiocyanate salt in the organic solvent is increased, leading to a faster and more efficient reaction. The PEG molecules are thought to coordinate with the metal cation (K⁺ or Na⁺), thereby liberating a more "naked" and highly reactive thiocyanate anion in the organic phase.
Tetrabutylammonium Bromide (TBAB): Quaternary ammonium (B1175870) salts like Tetrabutylammonium Bromide are classic examples of phase-transfer catalysts. dntb.gov.ua In this system, the Tetrabutylammonium cation (Bu₄N⁺) exchanges its bromide anion for a thiocyanate anion at the interface of the two phases. The resulting Bu₄N⁺SCN⁻ salt is soluble in the organic solvent, allowing the thiocyanate anion to readily react with the 2,4-Difluorobenzoyl chloride. This catalytic cycle significantly accelerates the reaction compared to the uncatalyzed process.
The table below summarizes the effect of catalysts on the synthesis.
| Catalyst | Role | Typical Solvent | Advantage |
| Polyethylene Glycol (PEG-400) | Increases solubility of thiocyanate salt | Dichloromethane/Acetone | Cost-effective, efficient |
| Tetrabutylammonium Bromide (TBAB) | Phase-transfer of thiocyanate anion | Biphasic (e.g., Water/Dichloromethane) | High efficiency, classic PTC |
Acylation-Chlorination Sequences from Corresponding Benzoic Acids
An alternative conventional pathway to this compound begins with the corresponding carboxylic acid, 2,4-Difluorobenzoic acid. This two-step sequence first involves the conversion of the benzoic acid to its more reactive acid chloride derivative, followed by the reaction with a thiocyanate salt as described above.
Step 1: Chlorination of 2,4-Difluorobenzoic Acid The first step is the activation of the carboxylic acid by converting it into 2,4-Difluorobenzoyl chloride. This is typically achieved by reacting 2,4-Difluorobenzoic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride, for example, produces the desired acyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed.
Step 2: Conversion to Isothiocyanate The crude or purified 2,4-Difluorobenzoyl chloride obtained from the first step is then subjected to the conditions described in section 2.1.1.1, reacting it with a thiocyanate salt (KSCN or NaSCN), often in the presence of a phase-transfer catalyst, to yield the final product, this compound. This sequence provides a reliable route when the acyl chloride is not commercially available or when starting from the more stable benzoic acid is preferred.
Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. mdpi.com
The synthesis of isothiocyanates, including aromatic variants, can be significantly expedited using microwave irradiation. nih.gov In a typical microwave-assisted protocol for the synthesis of this compound, 2,4-Difluorobenzoyl chloride and a thiocyanate salt would be mixed in a suitable solvent in a microwave-safe vessel. The reaction mixture is then irradiated for a short period, often just a few minutes, at a controlled temperature. The rapid, "in-core" heating provided by the microwaves can lead to the desired product in fair to good yields in a fraction of the time required by conventional methods. nih.govmdpi.com This rapid and efficient heating makes microwave-assisted synthesis a highly attractive and sustainable alternative to traditional protocols. nih.gov
The table below compares conventional and microwave-assisted synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Energy Input | Indirect, slow | Direct, rapid |
| Yields | Good to excellent | Often comparable or improved |
| Sustainability | Higher energy consumption | Lower energy consumption, faster throughput |
Reactivity and Reaction Mechanisms of 2,4 Difluorobenzoyl Isothiocyanate
Nucleophilic Addition Reactions
The primary mode of reaction for 2,4-difluorobenzoyl isothiocyanate involves nucleophilic addition to the electrophilic carbon of the isothiocyanate functionality. This initial addition is often followed by subsequent intramolecular reactions, leading to the formation of various cyclic structures.
Reactions with Amines and Amino-Functionalized Substrates
Amines and other nitrogen-containing nucleophiles readily react with this compound, leading to the formation of a variety of derivatives with significant applications in medicinal chemistry and materials science.
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-aroylthiourea derivatives. For instance, the reaction with a generic amine (R-NH₂) results in the formation of the corresponding N-(2,4-difluorobenzoyl)-N'-substituted thiourea (B124793). This reaction proceeds through the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate group. These N-aroylthiourea derivatives are important intermediates in the synthesis of various heterocyclic compounds. researchgate.net
Aryl(alkyl)carbonylthioureas can be synthesized in good yields by reacting the corresponding isothiocyanates with arylamines under solvent-free conditions. researchgate.net The reaction of aroyl isothiocyanates with aminoanthraquinones in ionic liquids provides an efficient route to N-substituted N′-aroylthioureas. researchgate.net
Table 1: Synthesis of N-Aroylthiourea Derivatives
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Primary/Secondary Amine | N-(2,4-Difluorobenzoyl)thiourea derivative |
| Aroyl isothiocyanate | Arylamine | Aryl(alkyl)carbonylthiourea |
This compound can be effectively conjugated with amino acids and their esters. nih.gov This derivatization is significant for creating molecules that combine the structural features of the benzoyl isothiocyanate core with the biocompatibility and functionality of amino acids. The synthesis of these conjugates typically involves the reaction of the amino group of the amino acid or its ester with the isothiocyanate group. mdpi.comnih.govchemrxiv.org These reactions are often carried out under mild conditions to preserve the stereochemistry of the amino acid. nih.gov The resulting conjugates have potential applications in the development of novel therapeutic agents and peptidomimetics. beilstein-journals.org
The reaction of this compound extends to a variety of heteroaryl amines, including 2-aminobenzothiazole (B30445), aminoazines, and aminoazoles, leading to the formation of diverse heterocyclic structures. nih.gov The initial nucleophilic addition of the exocyclic amino group of the heteroaryl amine to the isothiocyanate is followed by cyclization, often involving a nearby ring nitrogen or other reactive site on the heterocyclic ring. For example, reaction with 2-aminobenzothiazole can lead to the formation of fused heterocyclic systems. Similarly, reactions with aminoazines and aminoazoles yield complex polycyclic structures. researchgate.net
Intramolecular Cyclization Processes
A key aspect of the reactivity of this compound derivatives is their propensity to undergo intramolecular cyclization reactions. These cyclizations are often triggered by the initial nucleophilic addition and lead to the formation of stable heterocyclic ring systems.
The N-aroylthiourea derivatives formed from the reaction of this compound with certain amines can undergo intramolecular cyclization to form fluorinated 1,3-benzothiazinone systems. nih.gov This cyclization typically involves the nucleophilic attack of the sulfur atom of the thiourea moiety onto an appropriate electrophilic center within the same molecule, often facilitated by a suitable leaving group on the benzoyl ring. The resulting 1,3-benzothiazinone scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds.
Generation of Fused Polycyclic Heterocycles (e.g., via addition-cyclization with Nucleophilic Reagents)
The reaction of this compound with nucleophilic reagents often proceeds through an addition-cyclization pathway, leading to the formation of fused polycyclic heterocycles. These reactions are valuable in synthetic chemistry for building complex molecular architectures. For instance, aroyl isothiocyanates react with 4-arylalkyl- and 4-arylthiosemicarbazides to form substituted 1,2-bis(thiocarbamoyl)hydrazines, which subsequently cyclize to yield 4-aroyl-5-arylalkyl- and 4-aroyl-5-arylamino-2H-1,2,4-triazole-3-thiones. researchgate.net
A notable application of this reactivity is in the synthesis of fused thia-heterocycles. The direct reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates, including this compound, in anhydrous tetrahydrofuran (B95107) (THF) results in the formation of methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates. researchgate.net This method provides a convenient route to these complex heterocyclic systems.
Furthermore, the versatility of isothiocyanate intermediates in diversity-oriented synthesis allows for the construction of various N-heterocycles. nih.gov This approach has been successfully applied to the DNA-compatible synthesis of 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. nih.gov The reaction of 2-phenyl chemeo.comchemspider.combenzothiazepin-4(5H)-one with phenyl isothiocyanate and active nitriles can produce a range of fused heterocycles including pyrano-, pyrido-, and thiopyrano chemeo.comchemspider.combenzothiazepines. ekb.eg
| Reactant 1 | Reactant 2 | Product Type | Ref |
| This compound | Nucleophilic reagents | Fused polycyclic heterocycles | |
| Aroyl isothiocyanates | 4-Arylalkyl/Arylthiosemicarbazides | 4-Aroyl-5-substituted-2H-1,2,4-triazole-3-thiones | researchgate.net |
| Aryl isothiocyanates | Deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate | Methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates | researchgate.net |
| Isothiocyanate intermediates | DNA-conjugated amines | 2-Thioxo-quinazolinones, 1,2,4-thiadiazoles, 2-imino thiazolines | nih.gov |
| Phenyl isothiocyanate | 2-Phenyl chemeo.comchemspider.combenzothiazepin-4(5H)-one and active nitriles | Fused pyrano-, pyrido-, thiopyrano chemeo.comchemspider.combenzothiazepines | ekb.eg |
Cyclization with CH-Acidic Compounds (e.g., Benzimidazoles, Pyridines, Indoles)
This compound also undergoes cyclization reactions with CH-acidic compounds, which are compounds containing a carbon-hydrogen bond that is acidic. This type of reaction is a powerful tool for the synthesis of various heterocyclic systems.
Benzimidazoles: Benzimidazole (B57391) derivatives are known to react with isothiocyanates. For example, the reaction of a hydrazide derivative with phenyl isothiocyanate can lead to the formation of benzimidazole-1,2,4-triazole derivatives, which have been investigated for their potential as antifungal agents. nih.gov These derivatives can be further modified, and it has been observed that substitutions at the C-5 position of the benzimidazole ring, such as with fluoro or chloro groups, can significantly enhance antifungal activity. nih.gov
Pyridines: The reactivity of isothiocyanates extends to pyridine-based compounds. Although specific examples with this compound are not detailed in the provided search results, the general reactivity pattern of isothiocyanates suggests that reactions with suitably activated pyridines are feasible, leading to fused pyridothiazine or other related heterocyclic structures.
Indoles: Indoles, particularly those with electron-withdrawing groups, can undergo dearomatization reactions. While direct cyclization with this compound is not explicitly described, a photoorganocatalytic strategy has been developed for the dearomatization of electron-deficient indoles using carboxylic acids as radical precursors. nih.gov This suggests the potential for developing novel reactions involving indoles and isothiocyanates under specific conditions.
| CH-Acidic Compound | Reaction Type | Potential Products | Ref |
| Benzimidazoles | Cyclization | Benzimidazole-1,2,4-triazole derivatives | nih.gov |
| Pyridines | Cyclization | Fused pyridothiazines | |
| Indoles | Dearomatization/Cyclization | Functionalized indolines | nih.gov |
Other Transformational Chemistry
Beyond its role in heterocycle synthesis, this compound is involved in other significant chemical transformations, including halogenation and fragmentation reactions.
Halogenation and Trifluoromethylation Strategies
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. nih.gov this compound, already containing fluorine, can be a precursor in reactions where additional fluorine or trifluoromethyl groups are introduced.
While a direct conversion of this compound to N-trifluoromethyl amides via desulfurization is not explicitly detailed in the provided search results, the general chemistry of isothiocyanates suggests this possibility. Isothiocyanates can be converted to the corresponding isocyanates, which can then be trifluoromethylated.
The 2,4-difluorobenzoyl group in the products of reactions involving this isothiocyanate inherently introduces two fluorine atoms into the final molecule. nih.gov The strong carbon-fluorine bond contributes to the stability of these compounds. nih.gov The presence of these fluorine atoms can be advantageous in medicinal chemistry and materials science due to their influence on properties like lipophilicity and metabolic stability.
Substitution and Fragmentation Reactions
The isothiocyanate group can undergo substitution reactions where the -NCS group is replaced by another functional group. Additionally, molecules containing this moiety can be designed to undergo specific fragmentation reactions.
Oxanorbornadienes (ONDs) are a class of compounds that undergo Michael addition with thiols followed by a retro-Diels-Alder (rDA) fragmentation. nih.govresearchgate.net The rate of this fragmentation is highly dependent on the substituents on the OND ring. nih.gov Electron-withdrawing groups, such as those that might be derived from this compound, can influence the stability and fragmentation rate of such systems. nih.gov This controlled fragmentation has applications in drug delivery and the development of degradable materials. nih.govresearchgate.net
The fragmentation of isothiocyanate-derived compounds has also been studied in the gas phase using mass spectrometry. nih.govresearchgate.net These studies provide insights into the fundamental bond-breaking processes and the stability of the resulting fragments. For example, the low-energy collision-induced dissociation of addition products of acylium and thioacylium ions with isothiocyanates often results in retro-addition, reforming the reactant ions. nih.gov
| Transformation | Description | Significance | Ref |
| Halogenation | Introduction of fluorine atoms into product molecules. | Alters physicochemical properties, enhances stability. | nih.gov |
| Substitution | Replacement of the isothiocyanate group. | Allows for further functionalization of the molecule. | |
| Fragmentation | Controlled cleavage of the molecule, often triggered by a specific stimulus. | Useful in drug delivery and for creating degradable materials. | nih.govresearchgate.net |
Advanced Characterization Techniques for 2,4 Difluorobenzoyl Isothiocyanate and Its Derivatized Products
Spectroscopic Analysis
Spectroscopic methods are indispensable for the elucidation of the chemical structure of 2,4-difluorobenzoyl isothiocyanate and its various derivatives. These techniques provide a wealth of information regarding the electronic and vibrational states of the molecules, allowing for a detailed structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift, multiplicity, and coupling constants of the proton signals are indicative of their chemical environment. For derivatives of this compound, such as N-(2,4-difluorobenzoyl)thioureas, the aromatic protons of the difluorobenzoyl group typically appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the fluorine atoms. The protons of other substituents on the thiourea (B124793) nitrogen also give characteristic signals. For instance, in related benzoyl isothiocyanate derivatives that have been studied, the protons on the aromatic ring and other functional groups can be clearly assigned.
Interactive Data Table: ¹H NMR Data for a Representative Derivatized Product
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.98 - 7.85 | m | - |
| Aromatic H | 7.26 - 7.16 | m | - |
| Aldehydic H | 9.97 | s | - |
Note: Data presented is for a related fluorinated benzaldehyde (B42025) as a model for the benzoyl moiety and may vary for specific derivatives of this compound. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A significant characteristic in the ¹³C NMR spectra of isothiocyanates is the signal for the isothiocyanate carbon (-N=C=S). This carbon atom typically resonates in the range of δ 120–140 ppm. However, the signal can be very broad and sometimes difficult to detect, a phenomenon referred to as "near-silence". glaserchemgroup.commst.edunih.gov This broadening is attributed to the structural flexibility of the isothiocyanate group. mst.edunih.gov In the case of this compound derivatives, the carbonyl carbon of the benzoyl group will show a characteristic signal in the downfield region (typically δ > 160 ppm). The carbon atoms of the aromatic ring will show distinct signals, with their chemical shifts influenced by the fluorine substituents and the carbonyl group. Carbons directly bonded to fluorine will exhibit splitting due to C-F coupling.
Interactive Data Table: ¹³C NMR Data for a Representative Derivatized Product
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C=O | 190.5 | s | - |
| Aromatic C-F | 166.5 | d | 256.7 |
| Aromatic C-H | 132.8 | d | 9.5 |
| Aromatic C-H | 132.2 | d | 9.7 |
| Aromatic C-H | 116.4 | d | 22.3 |
Note: Data presented is for a related fluorinated benzaldehyde as a model for the benzoyl moiety and may vary for specific derivatives of this compound. rsc.org
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound and its derivatives, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment of the fluorine atoms and their spatial relationship to other atoms in the molecule. In related difluoro compounds, the fluorine atoms show distinct chemical shifts, which can be used to confirm the substitution pattern of the aromatic ring. nih.govbeilstein-journals.org
Interactive Data Table: ¹⁹F NMR Data for a Representative Fluorinated Aromatic Compound
| Fluorine Position | Chemical Shift (δ, ppm) |
| F-2 | -102.4 |
| F-4 | Varies depending on derivative |
Note: Data presented is for a related fluorinated benzaldehyde as a model for the benzoyl moiety and may vary for specific derivatives of this compound. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound and its derivatives shows characteristic absorption bands for the various functional groups. The most prominent feature is the strong and broad absorption band of the isothiocyanate group (-N=C=S), which typically appears in the region of 2000–2200 cm⁻¹. The carbonyl group (C=O) of the benzoyl moiety gives rise to a strong absorption band in the range of 1650–1700 cm⁻¹. The C-F stretching vibrations of the difluorinated aromatic ring are expected to appear in the region of 1100–1300 cm⁻¹. When this compound is converted into its thiourea derivatives, the characteristic isothiocyanate band disappears and is replaced by absorptions corresponding to the thiourea moiety, including N-H stretching and C=S stretching vibrations. researchgate.netresearchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 |
| Carbonyl (C=O) | Stretch | 1650 - 1700 |
| Carbon-Fluorine (C-F) | Stretch | 1100 - 1300 |
| Amine (N-H) in thiourea | Stretch | 3100 - 3400 |
| Thiocarbonyl (C=S) in thiourea | Stretch | 1300 - 1400 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the characterization of this compound and its derivatized products, such as N-(2,4-difluorobenzoyl)thioureas. The isothiocyanate precursor itself would show a strong, characteristic absorption band for the -N=C=S group, typically in the 2000-2140 cm⁻¹ region. However, analysis is more commonly performed on its more stable thiourea derivatives.
In these derivatives, the FTIR spectrum is dominated by vibrations of the aroylthiourea backbone. The N-H stretching vibrations typically appear as distinct bands in the region of 3100–3400 cm⁻¹. The carbonyl (C=O) stretching vibration from the benzoyl group is observed as a strong band, generally between 1660 and 1690 cm⁻¹. This position can be influenced by intramolecular hydrogen bonding with an adjacent N-H group, which tends to shift the absorption to a lower wavenumber.
The thioamide group gives rise to several characteristic bands. The C-N stretching vibration is typically found in the range of 1332-1352 cm⁻¹, while the C=S stretching vibration appears at lower wavenumbers, often coupled with other vibrations, in the 696-754 cm⁻¹ range. The presence of fluorine atoms on the phenyl ring is confirmed by C-F stretching bands, which are expected between 1013 and 1079 cm⁻¹.
Table 1: Characteristic FTIR Absorption Bands for N-(2,4-difluorobenzoyl)thiourea Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |
| N-H | Stretch | 3100 - 3400 | |
| C=O (Amide I) | Stretch | 1660 - 1690 | |
| N-H (Amide II) | Bend | 1506 - 1537 | |
| C-N | Stretch | 1332 - 1352 | |
| C-F | Stretch | 1013 - 1079 | |
| C=S | Stretch | 696 - 754 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within 0.003 m/z units of the calculated value. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in structural confirmation.
For a derivative such as N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a close analogue, the calculated m/z for the [M-H]⁺ ion was 322.9813, while the experimentally found value was 322.9816, unequivocally confirming the molecular formula C₁₄H₁₀Cl₂N₂OS. Similarly, for a derivative of this compound, such as 1-(2,4-difluorobenzoyl)-3-phenylthiourea (C₁₄H₁₀F₂N₂OS), HRMS would be used to confirm its composition. The analysis would verify the presence of the two fluorine atoms and distinguish the molecular ion from other ions with the same nominal mass but different elemental formulas.
Theoretical and Computational Investigations of 2,4 Difluorobenzoyl Isothiocyanate Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. sumitomo-chem.co.jpreddit.com By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules like 2,4-Difluorobenzoyl isothiocyanate. sumitomo-chem.co.jp Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations. nih.gov
DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. sumitomo-chem.co.jpbeilstein-journals.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy barrier along the reaction coordinate, and its geometry and energy determine the reaction's feasibility and rate. ubc.ca
For acyl isothiocyanates, such as the benzoyl isothiocyanate parent structure, DFT has been used to study various reactions. A notable example is the reaction with hydrazine (B178648) derivatives to form heterocyclic compounds like 1,2,4-triazoline-5-thiones. rsc.org Computational studies can model the step-by-step process, including the initial nucleophilic attack and subsequent cyclization, identifying the rate-determining step by calculating the activation free energy for each transition state. beilstein-journals.orgrsc.org In a typical DFT study of a reaction mechanism, the energies of all stationary points on the potential energy surface are calculated to map out the most favorable reaction pathway. beilstein-journals.org
Table 1: Representative Data from a DFT-Calculated Reaction Profile (Note: This is an illustrative table based on typical DFT studies of organic reactions)
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated Reactants | 0.0 |
| TS1 | First Transition State | +22.6 |
| Intermediate | Reaction Intermediate | +5.7 |
| TS2 | Second Transition State | +18.9 |
| Products | Final Products | -50.5 |
This table illustrates how DFT calculations can quantify the energy changes along a reaction path, identifying intermediates and the highest energy barrier (the rate-determining step). beilstein-journals.org
A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. mdpi.com This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT would predict the planarity of the phenyl ring and the geometry of the benzoyl isothiocyanate moiety.
Furthermore, DFT is used to calculate crucial electronic properties derived from the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comnih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity. schrodinger.comscispace.com A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. schrodinger.comresearchgate.net This gap can be correlated with the wavelengths of light a molecule absorbs, as determined by UV-Vis spectroscopy. ossila.comschrodinger.com
Table 2: Predicted Electronic Properties from a Typical DFT Calculation (Note: This is an illustrative table; actual values require specific computation for the target molecule)
| Property | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.06 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.58 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.48 |
Data based on similar molecular systems. scispace.com A smaller energy gap suggests higher potential for intramolecular charge transfer.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are essential for understanding conformational preferences and intermolecular interactions that govern how a molecule behaves in a larger system.
Molecules with rotatable single bonds, like the C-C bond between the phenyl ring and the carbonyl group or the C-N bond in the isothiocyanate linker of this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers by systematically rotating these bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy as a function of the torsion angles. The low-energy regions on this map correspond to the most probable and stable conformations of the molecule. For fluorinated benzoyl derivatives, computational studies have shown that fluorine atoms can significantly influence the molecule's planarity and preferred conformation.
In the solid state, the packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions. scirp.orgscirp.orgresearchgate.net The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is used to create a color-mapped surface based on a normalized contact distance (dₙₒᵣₘ). mdpi.com
Red spots on the dₙₒᵣₘ surface indicate close contacts, often corresponding to hydrogen bonds, while blue and white areas represent longer contacts. scirp.orgmdpi.com This technique is complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide a quantitative percentage contribution for each type of interaction (e.g., H···H, C···H, O···H, F···H). mdpi.comnih.gov For this compound, one would expect significant contributions from H···H, C···H, and contacts involving the heteroatoms (O, N, S, F), which would dictate the crystal packing. nih.gov
Table 3: Illustrative Contributions to the Hirshfeld Surface for a Heterocyclic Compound (Note: This is a representative table based on published data for similar molecules)
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 51.6 | Represents contacts between hydrogen atoms, often the largest contributor. nih.gov |
| C···H / H···C | 23.0 | Interactions between carbon and hydrogen atoms. nih.gov |
| N···H / H···N | 15.8 | Often indicative of hydrogen bonding. nih.gov |
| S···H / H···S | 8.5 | Contacts involving sulfur atoms. nih.gov |
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build predictive models by correlating the structural or physicochemical properties of compounds with their observed activities or properties. nih.gov The fundamental principle is that the structure of a molecule, encoded by calculated molecular descriptors, determines its properties. researchgate.net
The development of a QSPR model involves several key steps:
Data Set Selection: A diverse set of compounds with reliable experimental data for the property of interest (e.g., aqueous solubility, biological activity) is compiled. researchgate.net
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the set. These descriptors can be constitutional, topological, geometric, or quantum-chemical.
Model Generation: Statistical methods, most commonly multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property being modeled.
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
QSPR studies have been applied to various classes of compounds, including drug-like molecules and isothiocyanates, to predict properties like aqueous solubility and biological activities. nih.govresearchgate.netnih.govmdpi.com For this compound, a QSPR model could potentially predict its behavior based on descriptors derived from its unique difluorinated benzoyl structure.
Table 4: Common Classes of Molecular Descriptors Used in QSPR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular weight, atom counts, rotatable bond count | Basic composition and size of the molecule. |
| Topological | Wiener index, Kier & Hall connectivity indices | Atom connectivity and branching of the molecular graph. |
| Geometric | Molecular surface area, molecular volume | 3D shape and size of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Electronic structure and distribution of charge. researchgate.net |
| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and solubility characteristics. |
Chemical Applications and Roles in Advanced Synthetic Strategies
Role as a Key Synthetic Intermediate for Complex Molecules
2,4-Difluorobenzoyl isothiocyanate is a crucial reagent in the synthesis of a variety of complex organic molecules. Its utility stems from the reactive isothiocyanate (–N=C=S) group, which readily participates in addition reactions with nucleophiles. The presence of the electron-withdrawing 2,4-difluorobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, making it a versatile building block. researchgate.net
This compound serves as a key precursor for the synthesis of substituted thioureas. ijacskros.com For example, it reacts with primary and secondary amines to form N-(2,4-difluorobenzoyl)-N'-substituted thioureas. These thiourea (B124793) derivatives are important intermediates themselves, finding application in the preparation of various biologically active compounds and heterocyclic systems. One specific application is in the synthesis of 2,4-Difluorobenzoylthiourea by reacting this compound with 2-amino-4,6-dimethoxyl pyrimidine. researchgate.net
The reactivity of acyl isothiocyanates like this compound allows for their use in multicomponent reactions, which are efficient methods for building molecular complexity in a single step. researchgate.net These reactions can lead to the formation of highly functionalized molecules that would otherwise require lengthy synthetic sequences.
Building Block for Fluorine-Containing Organic Compounds
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is a valuable source of a difluorinated benzoyl moiety, making it an important building block for the synthesis of fluorine-containing organic compounds.
Precursor to Fluorinated Heterocyclic Scaffolds
This compound is a versatile precursor for the synthesis of a wide array of fluorinated heterocyclic compounds. researchgate.net The isothiocyanate functionality provides a reactive handle for cyclization reactions, leading to the formation of various ring systems. These heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. nih.gov
Some examples of heterocyclic scaffolds synthesized from acyl isothiocyanates include:
Thiazoles
Thiadiazoles
Triazoles
Benzimidazoles
Triazines
Oxazines
The synthesis of these heterocycles often involves the reaction of this compound with bifunctional nucleophiles. For instance, reaction with aminoguanidine (B1677879) can lead to the formation of triazine derivatives, while reaction with thiosemicarbazide (B42300) can yield triazoline compounds. researchgate.netresearchgate.net
Integration into Diversified Molecular Libraries
In the field of drug discovery and materials science, the generation of molecular libraries containing a wide range of structurally diverse compounds is crucial for identifying new lead compounds. This compound is an ideal building block for this purpose. rsc.orgnih.gov
Its ability to react with a wide variety of amines and other nucleophiles allows for the rapid generation of a large number of distinct thiourea derivatives and subsequent heterocyclic compounds. This diversity-oriented synthesis approach is particularly valuable in the context of DNA-encoded libraries (DELs), where the isothiocyanate intermediate can be used to construct a variety of N-heterocycles in a DNA-compatible manner. rsc.orgnih.gov This strategy significantly expands the chemical and structural diversity of these libraries, increasing the probability of discovering novel bioactive molecules. rsc.orgnih.gov
Applications in Fine Chemical Synthesis
Beyond its role in the synthesis of complex and diverse molecules for research and development, this compound also has applications in the production of fine chemicals. These are pure, single substances that are produced in relatively small quantities and are often used as intermediates in the production of specialty chemicals.
The reactivity and versatility of this compound make it a valuable reagent for the synthesis of various agrochemicals, such as herbicides and fungicides. ijacskros.commdpi.com The thiourea derivatives obtained from this isothiocyanate are often the key intermediates in the manufacturing of these products. ijacskros.com For example, certain benzoylthiourea (B1224501) compounds have shown potential as herbicidal agents. researchgate.net
Interactive Data Tables
Table 1: Representative Reactions of this compound
| Reactant | Product Type | Reaction Conditions | Reference |
| 2-amino-4,6-dimethoxyl pyrimidine | N-(2,4-difluorobenzoyl)-N'-(4,6-dimethoxypyrimidin-2-yl)thiourea | Addition | researchgate.net |
| Primary/Secondary Amines | N,N'-Substituted Thioureas | Addition | ijacskros.com |
| Thiosemicarbazide | 1,2,4-Triazoline derivative | Cyclization | researchgate.net |
Table 2: Physical and Chemical Properties of Related Isothiocyanates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Refractive Index (@ 20°C) |
| 2,4-Difluorophenyl isothiocyanate | C7H3F2NS | 171.17 | Clear colorless to yellow liquid | 1.5940-1.6000 |
| This compound | C8H3F2NOS | 198.99 | Not specified | Not specified |
Note: Data for 2,4-Difluorophenyl isothiocyanate is provided for comparative purposes as it is a structurally related compound. Specific experimental data for this compound's appearance and refractive index were not available in the searched literature.
Future Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis and subsequent reactions of 2,4-Difluorobenzoyl isothiocyanate can be significantly improved by the development of innovative catalytic systems. While traditional methods for preparing benzoyl isothiocyanates often involve the reaction of the corresponding benzoyl chloride with a thiocyanate (B1210189) salt, emerging research focuses on milder and more efficient catalytic approaches. arkat-usa.orgoup.com
Future investigations are likely to concentrate on transition-metal-free catalysis and the use of ultrasound irradiation to promote the formation of this compound and its derivatives. rsc.org These methods offer the potential for higher yields, reduced reaction times, and greater functional group tolerance compared to conventional thermal methods. The development of catalysts that can control the regioselectivity of nucleophilic attack on the isothiocyanate moiety will be crucial for synthesizing complex molecules with high precision. For instance, catalysts that can selectively direct reactions to either the carbonyl carbon or the isothiocyanate carbon would open up new avenues for creating diverse molecular architectures.
Exploration of Unconventional Reactivity Modes
The reactivity of this compound is largely defined by the electrophilic nature of its carbonyl and isothiocyanate carbon atoms. arkat-usa.org While its reactions with common nucleophiles like amines and alcohols are well-established, future research will likely delve into less conventional reactivity patterns.
One promising area is the exploration of cycloaddition reactions. Acyl isothiocyanates can participate in various cycloaddition pathways to form a wide range of heterocyclic compounds. arkat-usa.orgnih.govresearchgate.net Investigating the [3+2] and [4+2] cycloaddition reactions of this compound with different dipolarophiles and dienes could lead to the discovery of novel heterocyclic scaffolds. Furthermore, the reaction of acyl isothiocyanates with α-diazocarbonyl compounds, catalyzed by rhodium(II) acetate, has been shown to produce 2-imino-1,3-oxathioles, indicating the potential for carbene-mediated transformations. oup.com
Another avenue for exploration is the use of this compound as an acylating agent under specific conditions. arkat-usa.org By carefully selecting the reaction partners and conditions, it may be possible to favor acylation over the typical addition to the isothiocyanate group, providing a new tool for selective functionalization.
| Reactivity Mode | Potential Products | Research Focus |
| Cycloaddition | Five- and six-membered heterocycles | Exploration with novel dipolarophiles and dienes |
| Carbene-mediated reactions | Substituted oxathioles and other heterocycles | Reactions with various diazo compounds and catalysts |
| Selective Acylation | N- or O-acylated compounds | Development of reaction conditions to favor acylation |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. researchgate.net Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. researchgate.net
The generation of aroyl isothiocyanates in a flow system, followed by in-line reaction with a nucleophile, can streamline the synthesis of derivative libraries. researchgate.net This approach minimizes the handling of the potentially hazardous isothiocyanate intermediate and allows for rapid optimization of reaction conditions. Automated synthesis platforms, coupled with flow reactors, can further accelerate the discovery of new derivatives by enabling high-throughput screening of various reactants and catalysts.
Advanced Computational Design and Predictive Modeling for Derivatization Pathways
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights into its reactivity and guide the rational design of new derivatization pathways.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its reactivity towards different nucleophiles, and elucidate reaction mechanisms. researchgate.netcore.ac.ukukm.my For example, computational studies can help to understand the factors that govern the regioselectivity of nucleophilic attack and predict the stability of reaction intermediates and products. This predictive power can significantly reduce the experimental effort required to develop new synthetic methods and identify promising drug candidates or materials. Computational models can also be used to predict the spectroscopic properties of novel derivatives, aiding in their characterization. researchgate.net
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms, calculating spectroscopic properties. researchgate.netcore.ac.ukukm.my |
| Molecular Docking | Predicting binding affinities with biological targets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving isothiocyanate derivatives. |
Expanded Scope in Advanced Material Design and Functional Polymers
The unique reactivity of the isothiocyanate group makes it a valuable functional handle for the synthesis of advanced materials and functional polymers. rsc.orgutwente.nlpageplace.de Future research is expected to increasingly utilize this compound in this context.
One area of interest is the development of functional polymers through the copolymerization of isothiocyanates with other monomers. For instance, the ring-opening copolymerization of isothiocyanates with epoxides can lead to the formation of poly(monothiocarbonate)s, a class of sulfur-containing polymers with potentially interesting thermal and optical properties. rsc.orgacs.org The presence of the difluorobenzoyl group could impart specific characteristics, such as increased thermal stability or altered solubility, to the resulting polymers.
Furthermore, the isothiocyanate group can be used to functionalize existing polymers or surfaces through post-polymerization modification. This allows for the creation of materials with tailored properties for applications in areas such as sensing, drug delivery, and coatings. The ability of the isothiocyanate to react with amine and thiol groups makes it particularly useful for bioconjugation and the development of biocompatible materials.
Q & A
Q. What are the standard synthetic routes for preparing 2,4-difluorobenzoyl isothiocyanate?
The compound is typically synthesized via a two-step process:
- Step 1: Convert 2,4-difluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Step 2: React the acid chloride with potassium thiocyanate (KSCN) in dry acetone under reflux to form the isothiocyanate. Purification is achieved via recrystallization or column chromatography . Key considerations: Ensure anhydrous conditions to prevent hydrolysis of intermediates and monitor reaction progress via TLC.
Q. How is this compound characterized experimentally?
- FTIR: Confirm the presence of the isothiocyanate (-NCS) group via stretching vibrations at ~2050–2100 cm⁻¹.
- NMR: ¹H and ¹³C NMR identify aromatic protons and carbons, with fluorine coupling patterns (e.g., splitting due to ortho/para fluorines).
- X-ray crystallography: Resolve crystal structure using programs like SHELXL for bond-length validation and intermolecular interactions (e.g., hydrogen bonding) .
- Mass spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS.
Q. What are the common reactivity patterns of this compound?
The isothiocyanate group reacts with nucleophiles such as:
- Amines: Forms thiourea derivatives, useful in bioconjugation (e.g., protein labeling).
- Hydrazines: Generates thiosemicarbazides for heterocyclic synthesis.
- Alcohols/thiols: Requires catalysts (e.g., Lewis acids) for thiocarbamate or disulfide formation . Note: Reactions are typically performed in aprotic solvents (DMF, DCM) at 0–25°C to avoid side reactions.
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
- Temperature control: Lower reaction temperatures (e.g., 0–5°C) reduce side reactions like polymerization.
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate thiocyanate formation.
- Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- In situ monitoring: Employ GC-MS or HPLC to track by-products (e.g., thioureas from ambient moisture) .
Q. How to resolve contradictions in reported spectral or crystallographic data?
- Cross-validation: Compare experimental NMR/FTIR data with computational predictions (DFT calculations).
- Purity assessment: Use HPLC to confirm >95% purity before characterization.
- Crystallography: Apply SHELXL refinement to resolve disorder or thermal motion artifacts in crystal structures .
Q. What computational methods predict the compound’s reactivity with biomolecules?
- Density Functional Theory (DFT): Model transition states for reactions with amino acids (e.g., lysine) to predict kinetic barriers.
- Molecular docking: Simulate binding interactions with enzymes (e.g., urease) to design inhibitors.
- Molecular dynamics (MD): Study stability of thiourea adducts in aqueous environments .
Q. How does fluorination impact the compound’s electronic properties and stability?
- Electron-withdrawing effects: Fluorine atoms decrease electron density on the benzene ring, enhancing electrophilicity of the isothiocyanate group.
- Stability: Fluorine substituents reduce hydrolysis rates compared to non-fluorinated analogs.
- Spectroscopic signatures: ¹⁹F NMR (δ ~-110 to -120 ppm) quantifies electronic environments .
Methodological Challenges and Solutions
Q. What are the challenges in crystallizing this compound?
- Low melting point: Use slow evaporation in hexane/ethyl acetate mixtures at 4°C.
- Polymorphism: Screen solvents (e.g., DMSO, acetone) to isolate stable crystal forms.
- Data collection: Resolve weak diffraction via synchrotron sources or cryocooling .
Q. How to analyze its stability under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
